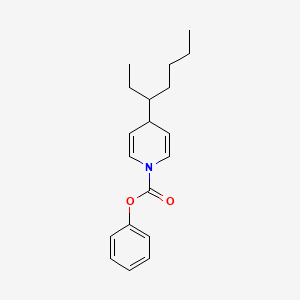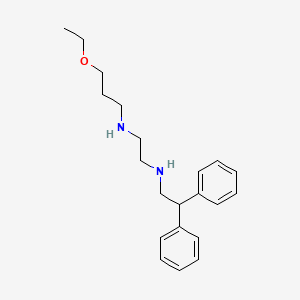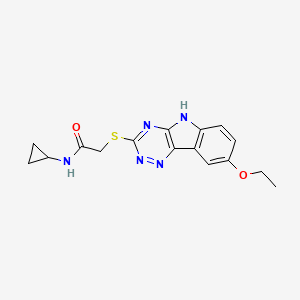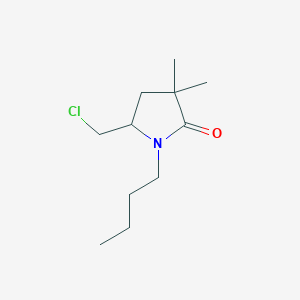
Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(Heptan-3-il)piridina-1(4H)-carboxilato de fenilo es un compuesto químico que pertenece a la clase de derivados de piridina. Este compuesto se caracteriza por la presencia de un grupo fenilo, una cadena heptan-3-il y un anillo de piridina con un grupo carboxilato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(Heptan-3-il)piridina-1(4H)-carboxilato de fenilo normalmente implica la reacción de un derivado de piridina con un éster de fenilo. Las condiciones de reacción a menudo incluyen el uso de una base como el hidruro de sodio o el carbonato de potasio para facilitar el proceso de esterificación. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o tetrahidrofurano en condiciones de reflujo para asegurar la conversión completa de los reactivos.
Métodos de producción industrial
En un entorno industrial, la producción del 4-(Heptan-3-il)piridina-1(4H)-carboxilato de fenilo puede implicar un proceso de flujo continuo para aumentar la eficiencia y el rendimiento. El uso de catalizadores como paladio sobre carbono u otros catalizadores de metales de transición se puede emplear para acelerar la reacción. El proceso también puede incluir pasos de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(Heptan-3-il)piridina-1(4H)-carboxilato de fenilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para reducir el grupo carboxilato a un alcohol.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de piridina, donde se pueden formar derivados halogenados utilizando reactivos como el cloruro de tionilo o el tribromuro de fósforo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Cloruro de tionilo o tribromuro de fósforo en un disolvente inerte como diclorometano.
Principales productos formados
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados de alcohol.
Sustitución: Derivados de piridina halogenados.
Aplicaciones Científicas De Investigación
El 4-(Heptan-3-il)piridina-1(4H)-carboxilato de fenilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-(Heptan-3-il)piridina-1(4H)-carboxilato de fenilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad. Las vías exactas involucradas pueden variar según la aplicación específica y el sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
El 4-(Heptan-3-il)piridina-1(4H)-carboxilato de fenilo se puede comparar con otros derivados de piridina, como:
- 4-(Hexan-3-il)piridina-1(4H)-carboxilato de fenilo
- 4-(Octan-3-il)piridina-1(4H)-carboxilato de fenilo
- 4-(Pentan-3-il)piridina-1(4H)-carboxilato de fenilo
Estos compuestos comparten características estructurales similares pero difieren en la longitud de la cadena alquílica. La singularidad del 4-(Heptan-3-il)piridina-1(4H)-carboxilato de fenilo radica en su longitud de cadena específica, que puede influir en sus propiedades químicas y biológicas.
Propiedades
Número CAS |
651053-97-3 |
|---|---|
Fórmula molecular |
C19H25NO2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
phenyl 4-heptan-3-yl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-3-5-9-16(4-2)17-12-14-20(15-13-17)19(21)22-18-10-7-6-8-11-18/h6-8,10-17H,3-5,9H2,1-2H3 |
Clave InChI |
RPJZGJBOOZWMAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)

![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)





![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)

